molecular formula C14H9BrIN B15245595 3-Bromo-5-iodo-1-phenyl-1H-indole

3-Bromo-5-iodo-1-phenyl-1H-indole

Cat. No.: B15245595
M. Wt: 398.04 g/mol
InChI Key: KTACDLHZUXEVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-iodo-1-phenyl-1H-indole is a polysubstituted indole derivative designed for use as a key synthetic intermediate in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, found in numerous FDA-approved pharmaceuticals and natural products with diverse therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects . This particular compound features both bromo and iodo substituents on the indole core, making it a highly versatile building block for further structural diversification through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings . The presence of two different halogens allows for sequential and selective functionalization, enabling researchers to precisely construct complex molecular architectures. The N-phenyl group can influence the compound's electronic properties and steric profile, potentially modulating its interaction with biological targets. As a multifunctional reagent, 3-Bromo-5-iodo-1-phenyl-1H-indole is primarily valuable for constructing novel indole-chalcone hybrids, exploring structure-activity relationships in drug discovery programs, and developing new chemical entities for high-throughput screening . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C14H9BrIN

Molecular Weight

398.04 g/mol

IUPAC Name

3-bromo-5-iodo-1-phenylindole

InChI

InChI=1S/C14H9BrIN/c15-13-9-17(11-4-2-1-3-5-11)14-7-6-10(16)8-12(13)14/h1-9H

InChI Key

KTACDLHZUXEVMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=C2C=CC(=C3)I)Br

Origin of Product

United States

Preparation Methods

Direct Sequential Halogenation of Indole Derivatives

The indole core undergoes electrophilic substitution at the 3-position due to its inherent electronic properties. For 3-bromo-5-iodo-1-phenyl-1H-indole, a sequential approach using bromination followed by iodination is commonly employed.

Bromination :
Molecular bromine (Br₂) in dichloromethane at 0–5°C selectively substitutes the 3-position of 1-phenylindole, achieving 85–90% conversion. Over-bromination is mitigated by stoichiometric control (1.1 eq Br₂) and rapid quenching with sodium thiosulfate.

Iodination :
N-Iodosuccinimide (NIS, 1.0 eq) in the presence of BF₃·Et₂O (2.0 eq) enables regioselective 5-position iodination. This method, optimized by Wang et al., proceeds in dichloromethane at room temperature under air, eliminating the need for inert atmospheres (Table 1).

Table 1 : Optimization of 5-position iodination conditions

Entry Iodine Source Acid (equiv.) Solvent Temp (°C) Yield (%)
1 NIS TFA (1.0) DCM 60 33
4 NIS TfOH (1.0) DCM 60 61
7 NIS BF₃·Et₂O (2.0) DCM RT 78

The BF₃·Et₂O system enhances electrophilicity through Lewis acid coordination, directing iodination to the 5-position despite steric hindrance from the 3-bromo substituent. Workup involves extraction with ethyl acetate, drying over Na₂SO₄, and chromatography (hexane/EtOAc 10:1).

Protective Group-Mediated Halogenation

N-Protection proves essential when synthesizing analogs with sensitive functional groups. The phenylsulfonyl group (PhSO₂) demonstrates superior stability during halogenation compared to carbamate protections.

Procedure :

  • N-Protection : 1H-Indole reacts with PhSO₂Cl (1.2 eq) in NaOH/THF (0°C, 2 h) to yield 1-phenylsulfonylindole (92% purity).
  • 3-Bromination : NBS (1.05 eq) with benzoyl peroxide (5 mol%) in CCl₄ (reflux, 4 h) achieves 87% 3-bromo-1-phenylsulfonylindole.
  • 5-Iodination : NIS (1.1 eq) and BF₃·Et₂O (2.0 eq) in DCM (RT, 6 h) gives 5-iodo-3-bromo-1-phenylsulfonylindole (71%).
  • Deprotection : TBAF (1.5 eq) in THF (50°C, 3 h) removes the sulfonyl group, yielding 3-bromo-5-iodo-1H-indole (89%).

This method prevents dibromination artifacts but requires additional synthetic steps, reducing overall atom economy.

Transition Metal-Catalyzed Coupling for Phenyl Group Introduction

Suzuki-Miyaura Arylation

Microwave-assisted coupling introduces the phenyl group post-halogenation, avoiding competing side reactions during electrophilic substitution.

Protocol :

  • Substrate: 3-Bromo-5-iodo-1H-indole (1.0 eq)
  • Reagents: Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.5 eq)
  • Solvent: 1,2-Dimethoxyethane/H₂O (4:1 v/v)
  • Conditions: 100°C, microwave irradiation (100 W, 15 min)
  • Yield: 90% (HPLC purity >98%)

The reaction tolerates electron-deficient aryl boronic acids but shows reduced efficiency with ortho-substituted variants (45–60% yield).

Buchwald-Hartwig Amination Alternatives

While less common, palladium-catalyzed C–N coupling allows phenyl group installation using aniline derivatives. However, competing C–X activation (Br vs. I) leads to mixed products unless directed metalation strategies are employed.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

EvitaChem’s patented process utilizes microreactors for exothermic halogenation steps:

  • Bromination : 1-Phenylindole (0.5 M in DCM) + Br₂ (1.1 eq), residence time 2.5 min at 5°C
  • Iodination : 3-Bromo-1-phenylindole (0.3 M) + NIS (1.05 eq), BF₃·Et₂O (2.0 eq), residence time 8 min at 25°C
  • Output: 12.4 kg/day with 94% purity (HPLC)

Flow systems enhance heat dissipation, critical for maintaining regioselectivity in large-scale runs.

Purification Challenges

The compound’s low solubility in non-polar solvents necessitates chromatographic purification (silica gel, hexane/EtOAc gradient). Recrystallization from ethanol/water (7:3) provides 99% purity but sacrifices 15–20% yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-1-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, biaryl compounds, and indole derivatives with different functional groups, which can be further utilized in pharmaceutical and material science research .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-1-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s halogen atoms can enhance its binding affinity and specificity to these targets, leading to modulation of biological pathways . For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or disrupt protein-protein interactions by binding to key interface regions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Differences
3-Bromo-5-iodo-1-phenyl-1H-indole Not provided 3-Br, 5-I, 1-Ph ~386.04 (calculated) Reference compound; phenyl group enhances aromatic π-stacking potential.
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole 582305-43-9 5-Br, 3-I, 1-(PhSO₂) Similar Phenylsulfonyl group at 1-position increases electron-withdrawing character .
7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole 1774896-49-9 7-Br, 3-I, 1-(PhSO₂) Similar Bromine at position 7 alters steric and electronic profiles .
5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole 1420537-61-6 5-Br, 3-I, 6-CF₃ 389.94 Trifluoromethyl group enhances lipophilicity and metabolic stability .

Physicochemical Properties

  • Solubility : The phenylsulfonyl group in CAS 582305-43-9 improves aqueous solubility compared to the phenyl group in the reference compound, which is more hydrophobic .
  • Thermal Stability : Melting points for analogs vary; for instance, trifluoromethyl-substituted indoles (e.g., CAS 1420537-61-6) often exhibit higher thermal stability due to the strong C-F bonds .

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